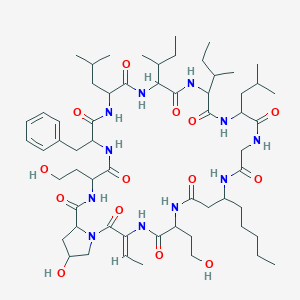![molecular formula C10H7F3N2O B040209 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine CAS No. 119162-55-9](/img/structure/B40209.png)
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine” is a chemical compound with the CAS Number: 119162-55-9 . It has a molecular weight of 228.17 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-5-isoxazolylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been explored in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Material Science
Amino-1,2,4-triazoles as Raw Materials : Amino-1,2,4-triazoles, sharing a structural motif with 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine, are essential raw materials in fine organic synthesis. They are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These compounds are pivotal in various industries, including biotechnology, energy, and chemistry, due to their versatile applications (Nazarov et al., 2021).
Synthesis of Heterocyclic Compounds : Compounds like 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine are instrumental in synthesizing a wide range of heterocyclic compounds. These include amides, pyrrolones, benzofurans, furopyridines, phenanthrenes, pyrosolinones, and many more, demonstrating the compound's significance in creating pharmaceuticals and materials with specific functional properties (Kamneva et al., 2018).
Pharmaceutical and Environmental Science
PFAS Removal by Amine-Functionalized Sorbents : Research highlights the effectiveness of amine-containing sorbents, related to the functionality in 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine, in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is critical in treating municipal water and wastewater, showcasing the compound's environmental significance (Ateia et al., 2019).
Antitubercular Drug Design : The strategic placement of the trifluoromethyl group, as found in 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine, is crucial in antitubercular drug design. It modulates the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, improving their efficacy and highlighting the compound's medical importance (Thomas, 1969).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUQQJFMRSXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392609 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
CAS RN |
119162-55-9 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)


![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)


![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)


![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)
![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)

